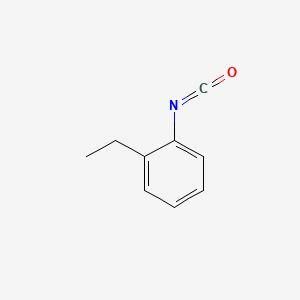
3,5-二甲基苯甲醇
描述
(3,5-Dimethylphenyl)methanol: is an organic compound with the molecular formula C₉H₁₂O . It is a derivative of benzyl alcohol, where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and polymer chemistry .
科学研究应用
Chemistry: (3,5-Dimethylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of aromatic aldehydes and ketones .
Biology and Medicine: In biological research, 3,5-dimethylbenzyl alcohol is used as a building block for the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of polymers and resins. It undergoes polymerization to form linear polymers, which are used in various industrial applications .
作用机制
Mode of Action
It is known that 3,5-dimethylbenzyl alcohol can undergo linear polymerization to form 1,3,5,7-tetramethyl-9,10-dihydro-anthracene .
Biochemical Pathways
The compound’s ability to undergo linear polymerization suggests it may interact with biochemical pathways involving polymer formation .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It is known that the compound can undergo linear polymerization to form 1,3,5,7-tetramethyl-9,10-dihydro-anthracene .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
准备方法
Synthetic Routes and Reaction Conditions: (3,5-Dimethylphenyl)methanol can be synthesized through several methods. One common method involves the reduction of 3,5-dimethylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, 3,5-dimethylbenzyl alcohol is often produced via catalytic hydrogenation of 3,5-dimethylbenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol at elevated temperatures and pressures .
化学反应分析
Types of Reactions:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (CH₂Cl₂).
Major Products Formed:
Oxidation: 3,5-Dimethylbenzaldehyde.
Reduction: 3,5-Dimethylbenzylamine.
Substitution: 3,5-Dimethylbenzyl chloride.
相似化合物的比较
Benzyl alcohol: Lacks the methyl groups at the 3rd and 5th positions.
3,5-Dimethylbenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
3,5-Dimethylbenzylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness: (3,5-Dimethylphenyl)methanol is unique due to the presence of two methyl groups on the benzene ring, which influences its reactivity and physical properties. These methyl groups can affect the compound’s boiling point, solubility, and its behavior in chemical reactions compared to its non-methylated counterparts .
属性
IUPAC Name |
(3,5-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-8(2)5-9(4-7)6-10/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWWTJDRVBWBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181593 | |
| Record name | 3,5-Dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27129-87-9 | |
| Record name | 3,5-Dimethylbenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27129-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dimethylbenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXP4Z8EX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-Dimethylbenzyl alcohol influence the properties of novolak resins?
A1: Research indicates that 3,5-Dimethylbenzyl alcohol plays a crucial role in determining the characteristics of novolak resins, particularly their dissolution rates in tetramethylammonium hydroxide (TMAH) []. When incorporated as an end-group in novolak resins, its structural orientation significantly impacts dissolution. For instance, resins capped with the more highly ortho-ortho' coupled 2,4-dimethylphenol group, derived from 3,5-Dimethylbenzyl alcohol, exhibit slower dissolution rates. Conversely, the para-para' coupled, intermolecularly oriented 2,6-dimethylphenol group, also derived from 3,5-Dimethylbenzyl alcohol, promotes faster dissolution []. These findings suggest that manipulating the end-group structure through 3,5-Dimethylbenzyl alcohol derivatives can fine-tune the dissolution properties of novolak resins for specific applications, such as photoresist technology.
Q2: Can 3,5-Dimethylbenzyl alcohol be used to synthesize biologically active compounds?
A2: Yes, 3,5-Dimethylbenzyl alcohol has proven useful in synthesizing compounds with potential biological activity, particularly within the realm of nucleoside analogues [, ]. For instance, it served as a starting material for creating N3-(3,5-dimethyl)benzyl derivatives of uridine []. These derivatives, while demonstrating minimal hypnotic activity in initial studies, highlight the potential for 3,5-Dimethylbenzyl alcohol to contribute to the development of novel therapeutic agents, particularly those targeting nucleoside-related pathways. Further research could explore its utility in creating other biologically relevant molecules.
Q3: Are there any computational studies exploring the interactions of 3,5-Dimethylbenzyl alcohol derivatives?
A3: Yes, computational chemistry techniques, like docking studies, have been employed to investigate how 1,3-disubstituted uracils, some synthesized using 3,5-Dimethylbenzyl alcohol, interact with biological targets. Specifically, these studies examined their binding affinity for the reverse transcriptase (RT) nevirapine binding site []. Such computational analyses offer insights into the potential mechanisms of action of these compounds, paving the way for the rational design of more potent and selective antiviral agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)

![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)





